Cas no 1859-33-2 (1-Methylazepan-4-one)

1-メチルアゼパン-4-オンは、7員環構造を有する窒素含有ケトン化合物です。分子式C7H13NOで表され、分子量127.18の有機中間体として知られています。特徴的な構造により、医薬品合成や有機化学研究における重要なビルディングブロックとして活用可能です。特に、環状アミン骨格とケトン官能基を併せ持つため、多様な誘導体合成の出発物質として優れた反応性を示します。高い純度(通常98%以上)で供給可能であり、合成経路の最適化により安定した品質が確保されています。溶媒への溶解性が良好で、各種有機反応条件下での取り扱いが容易という利点があります。

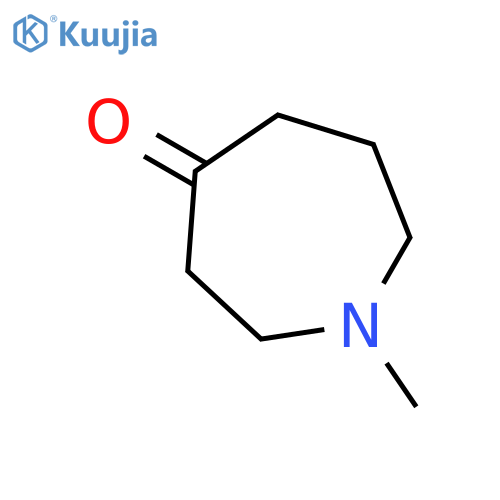

1-Methylazepan-4-one structure

商品名:1-Methylazepan-4-one

1-Methylazepan-4-one 化学的及び物理的性質

名前と識別子

-

- 1-Methylazepan-4-one

- 1-Methylhexahydro-4H-azepin-4-one

- 4H-Azepin-4-One,Hexahydro-1-Methyl Hhydrochloride

- 1-methyl-1,2,3,5,6,7-hexahydroazepin-4-one

- 1-methyl-1H-hexahydroazepin-4-one

- 1-methyl-4-azepanone

- 1-methyl-azepan-4-one

- 1-Methyl-hexahydro-azepin-4-on

- 1-Methyl-hexahydroazepinon-4

- 2,3,4,5,6,7-hexahydro-1-methylazepin-4-one

- HEXAHYDRO-1-METHYL-4H-AZEPIN-4-ONE

- N-METHYL HOMOPIPERIDONE

- 1-Methylazepan-4-one。hcl forM

- SCHEMBL4624283

- DTXSID20294409

- N-methylazepan-4-one

- 4H-Azepin-4-one, hexahydro-1-methyl-

- FT-0648925

- 1859-33-2

- AKOS005174093

- 4H-Azepin-4-one,hexahydro-1-methyl

- EN300-85683

- AS-30744

- HXCVYSRFFKEHEA-UHFFFAOYSA-N

- 1-methyl-hexahydro-4H-azepin-4-one

- 2,4-Hexadienedioic acid, 1-methyl ester, (2Z,4Z)-

- J-521445

- A812988

- MFCD03426977

- CS-0343108

- AM20090140

- ALBB-013598

- DB-065546

-

- MDL: MFCD03426977

- インチ: 1S/C7H13NO/c1-8-5-2-3-7(9)4-6-8/h2-6H2,1H3

- InChIKey: HXCVYSRFFKEHEA-UHFFFAOYSA-N

- ほほえんだ: CN1CCCC(=O)CC1

計算された属性

- せいみつぶんしりょう: 127.10000

- どういたいしつりょう: 127.1

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 0.965

- ゆうかいてん: NA

- ふってん: 196 ºC

- フラッシュポイント: 67 ºC

- 屈折率: 1.459

- PSA: 20.31000

- LogP: 0.60910

- じょうきあつ: 0.4±0.4 mmHg at 25°C

1-Methylazepan-4-one セキュリティ情報

- 危害声明: CAUTION: May irritate eyes, skin

- セキュリティの説明: CAUT

1-Methylazepan-4-one 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methylazepan-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85683-0.25g |

1-methylazepan-4-one |

1859-33-2 | 95.0% | 0.25g |

$38.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063499-500mg |

1-Methylazepan-4-one |

1859-33-2 | 500mg |

6404.0CNY | 2021-07-10 | ||

| Enamine | EN300-85683-5g |

1-methylazepan-4-one |

1859-33-2 | 5g |

$110.0 | 2023-09-02 | ||

| Enamine | EN300-85683-50g |

1-methylazepan-4-one |

1859-33-2 | 50g |

$714.0 | 2023-09-02 | ||

| Enamine | EN300-85683-0.1g |

1-methylazepan-4-one |

1859-33-2 | 95.0% | 0.1g |

$36.0 | 2025-03-21 | |

| Enamine | EN300-85683-1.0g |

1-methylazepan-4-one |

1859-33-2 | 95.0% | 1.0g |

$41.0 | 2025-03-21 | |

| TRC | M288680-2.5g |

1-Methylazepan-4-one |

1859-33-2 | 2.5g |

$ 1832.00 | 2023-04-15 | ||

| Alichem | A449042025-5g |

1-Methylazepan-4-one |

1859-33-2 | 95% | 5g |

$857.49 | 2023-09-02 | |

| abcr | AB408503-250 mg |

1-Methylazepan-4-one; . |

1859-33-2 | 250 mg |

€161.00 | 2023-07-19 | ||

| Enamine | EN300-85683-25.0g |

1-methylazepan-4-one |

1859-33-2 | 95.0% | 25.0g |

$393.0 | 2025-03-21 |

1-Methylazepan-4-one 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1859-33-2 (1-Methylazepan-4-one) 関連製品

- 3612-18-8(1-Ethylpiperidin-4-one)

- 3299-38-5(1-Diethylamino-3-butanone)

- 23081-86-9(1-Butyltetrahydro-4(1H)-pyridinone)

- 23133-37-1(1-propylpiperidin-4-one)

- 1445-73-4(1-methylpiperidin-4-one)

- 71072-22-5(1-hexyltetrahydro-4(1h)-pyridinone)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1859-33-2)1-Methylazepan-4-one

清らかである:99%

はかる:1g

価格 ($):697.0